Cas no 2090315-06-1 (1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine)

1-(3,3-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is a specialized organic compound featuring a benzodioxepin core with a methylmethanamine substituent. Its unique structure, combining a fused heterocyclic system with an amine functional group, makes it a valuable intermediate in pharmaceutical and agrochemical research. The compound exhibits potential for selective receptor interactions due to its rigid framework and amine moiety, which may enhance binding affinity in bioactive molecules. Its stability, conferred by the dimethyl-substituted dioxepin ring, allows for further synthetic modifications. This compound is particularly useful in the development of novel therapeutic agents, where precise molecular architecture is critical for activity optimization.
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine structure
2090315-06-1 structure
Product name:1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
CAS No:2090315-06-1
MF:C13H19NO2
MW:221.29546380043
CID:5722104
PubChem ID:84042111

1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)-N-methylmethanamine
    • AKOS023801709
    • starbld0041682
    • 2090315-06-1
    • F2147-4536
    • 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
    • 2H-1,5-Benzodioxepin-7-methanamine, 3,4-dihydro-N,3,3-trimethyl-
    • Inchi: 1S/C13H19NO2/c1-13(2)8-15-11-5-4-10(7-14-3)6-12(11)16-9-13/h4-6,14H,7-9H2,1-3H3
    • InChI Key: JCQBYPDYXLOOOM-UHFFFAOYSA-N
    • SMILES: O1C2C=C(CNC)C=CC=2OCC(C)(C)C1

Computed Properties

  • Exact Mass: 221.141578849g/mol
  • Monoisotopic Mass: 221.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 230
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.5Ų
  • XLogP3: 2.4

Experimental Properties

  • Density: 1.023±0.06 g/cm3(Predicted)
  • Boiling Point: 300.4±11.0 °C(Predicted)
  • pka: 9.89±0.10(Predicted)

1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2147-4536-0.25g
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
2090315-06-1 95%+
0.25g
$419.0 2023-09-06
Life Chemicals
F2147-4536-0.5g
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
2090315-06-1 95%+
0.5g
$442.0 2023-09-06
Life Chemicals
F2147-4536-1g
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
2090315-06-1 95%+
1g
$466.0 2023-09-06
TRC
D127426-1g
1-(3,3-dimethyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-n-methylmethanamine
2090315-06-1
1g
$ 660.00 2022-06-05
Life Chemicals
F2147-4536-10g
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
2090315-06-1 95%+
10g
$1957.0 2023-09-06
Life Chemicals
F2147-4536-2.5g
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
2090315-06-1 95%+
2.5g
$932.0 2023-09-06
TRC
D127426-500mg
1-(3,3-dimethyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-n-methylmethanamine
2090315-06-1
500mg
$ 435.00 2022-06-05
Life Chemicals
F2147-4536-5g
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
2090315-06-1 95%+
5g
$1398.0 2023-09-06
TRC
D127426-100mg
1-(3,3-dimethyl-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-n-methylmethanamine
2090315-06-1
100mg
$ 115.00 2022-06-05

Additional information on 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine

Compound CAS No. 2090315-06-1: 1-(3,3-Dimethyl-3,4-Dihydro-2H-Benzo[b][1,4]Dioxepin-7-Yl)-N-Methylmethanamine

The compound with CAS No. 2090315-06-1, known as 1-(3,3-Dimethyl-3,4-Dihydro-2H-Benzo[b][1,4]Dioxepin-7-Yl)-N-Methylmethanamine, is a highly specialized organic compound with significant applications in various fields. This compound belongs to the class of heterocyclic amines and has attracted considerable attention due to its unique structural properties and potential bioactivity. Recent studies have highlighted its role in drug discovery and material science, making it a subject of intense research interest.

Benzo[b][1,4]dioxepin is a fused bicyclic structure that forms the core of this compound. The presence of the dihydro and dimethyl substituents introduces steric and electronic effects that influence the compound's reactivity and stability. The N-methylmethanamine group attached to the benzo[b][1,4]dioxepin ring further enhances its functional versatility. This combination of structural features makes the compound a promising candidate for exploring novel chemical reactions and biological interactions.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-step processes involving ring-closing metathesis and nucleophilic substitution reactions. These methods have improved the overall yield and purity of the compound, facilitating its use in large-scale applications. Researchers have also explored the stereochemical properties of this compound, revealing insights into its potential enantioselective synthesis.

In terms of applications, 1-(3,3-Dimethyl-3,4-Dihydro-2H-Benzo[b][1,4]Dioxepin-7-Yl)-N-Methylmethanamine has shown promise in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Additionally, preliminary studies suggest that this compound may exhibit bioactivity relevant to pharmacological applications, such as acting as a ligand for G-protein coupled receptors (GPCRs) or serving as a lead molecule in drug design.

The environmental impact of this compound has also been a focus of recent research. Studies on its degradation pathways under various conditions have provided valuable information for assessing its environmental fate. These findings are crucial for ensuring sustainable practices in its production and application.

In conclusion, CAS No. 2090315-06-1 represents a cutting-edge compound with diverse applications across multiple disciplines. Its structural complexity and functional diversity make it an invaluable tool for advancing scientific research and technological innovation. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

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